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molecular formula C15H25N3O B8817116 N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-amine CAS No. 690998-87-9

N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-amine

Cat. No. B8817116
M. Wt: 263.38 g/mol
InChI Key: JXIANVJMHAEGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285564B2

Procedure details

A solution of 4-(N-tert-butoxycarbonyl-N-isopropylamino)-1-(4-methoxypyrid-3-ylmethyl)piperidine (17.0 g, 0.047 mol) in dioxane (93 mL) was cooled to 5° C. in ice/water bath. To this solution was added concentrated hydrochloric acid (40 mL) and the resulting mixture was stirred 5° C. for 15 minutes. The ice/water bath was then removed and the reaction mixture was stirred for 12 hours. The reaction mixture was then concentrated in vacuo to dryness, diluted with dichloromethane (100 mL) and 10 N aqueous sodium hydroxide was added slowly (CAUTION: very exothermic) until the pH was 14. The mixture was stirred for 0.5 hours and the organic layer was then separated and the aqueous layer was washed three times with dichloromethane (200 mL). The organic layers were then separated and dried over sodium sulfate (10 g). The sodium sulfate was removed by filtration and the organic layer was concentrated in vacuo to give 7.8 g of the title intermediate as a yellow oil (65% yield; 83% purity by GC).
Name
4-(N-tert-butoxycarbonyl-N-isopropylamino)-1-(4-methoxypyrid-3-ylmethyl)piperidine
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
C(OC([N:8]([CH:12]1[CH2:17][CH2:16][N:15]([CH2:18][C:19]2[CH:20]=[N:21][CH:22]=[CH:23][C:24]=2[O:25][CH3:26])[CH2:14][CH2:13]1)[CH:9]([CH3:11])[CH3:10])=O)(C)(C)C.Cl>O1CCOCC1>[CH:9]([NH:8][CH:12]1[CH2:13][CH2:14][N:15]([CH2:18][C:19]2[CH:20]=[N:21][CH:22]=[CH:23][C:24]=2[O:25][CH3:26])[CH2:16][CH2:17]1)([CH3:11])[CH3:10]

Inputs

Step One
Name
4-(N-tert-butoxycarbonyl-N-isopropylamino)-1-(4-methoxypyrid-3-ylmethyl)piperidine
Quantity
17 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C(C)C)C1CCN(CC1)CC=1C=NC=CC1OC
Name
Quantity
93 mL
Type
solvent
Smiles
O1CCOCC1
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred 5° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice/water bath was then removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo to dryness
ADDITION
Type
ADDITION
Details
diluted with dichloromethane (100 mL) and 10 N aqueous sodium hydroxide
ADDITION
Type
ADDITION
Details
was added slowly (CAUTION: very exothermic) until the pH was 14
STIRRING
Type
STIRRING
Details
The mixture was stirred for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the organic layer was then separated
WASH
Type
WASH
Details
the aqueous layer was washed three times with dichloromethane (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layers were then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (10 g)
CUSTOM
Type
CUSTOM
Details
The sodium sulfate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)NC1CCN(CC1)CC=1C=NC=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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